molecular formula C17H11F3N2O5 B2576923 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-40-4

3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No. B2576923
M. Wt: 380.279
InChI Key: MSWDPLRHHGDRQW-NTEUORMPSA-N
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Description

This compound, also known by its IUPAC name 3-{(E)-1-nitro-2-[4-(trifluoromethoxy)anilino]ethenyl}-2-benzofuran-1(3H)-one, has a CAS Number of 320420-40-4 . It has a molecular weight of 380.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11F3N2O5/c18-17(19,20)27-11-7-5-10(6-8-11)21-9-14(22(24)25)15-12-3-1-2-4-13(12)16(23)26-15/h1-9,15,21H/b14-9+ .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • A study on the chlorination of benzofurans, such as the derivatives of 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one, showed that reactions with stannous chloride in hydrochloric acid yield both the expected amino-benzofurans and the chlorobenzofurans, suggesting a radical mechanism in these reactions (Demerseman et al., 1977).

Molecular Electronics

  • Research on molecular electronic devices utilized a molecule containing a nitroamine redox center, closely related to the chemical structure , demonstrating negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1 (Chen et al., 1999).

Photochemistry and Photochromic Properties

  • A study on photochromic properties of benzofuran derivatives, related to 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one, explored compounds with varying substituents on the benzofuran ring, noting significant photochromism in certain derivatives (Yamaguchi et al., 2008).

Medicinal Chemistry and Tuberculostatic Activity

  • A study synthesized derivatives of 1,1-bis-methylthio-2-nitro-ethene, a compound structurally similar to the target molecule, revealing notable tuberculostatic activity in certain synthesized compounds (Foks et al., 2005).

Catalysis and Organic Synthesis

  • In organic synthesis, research on cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, involving derivatives related to the target compound, led to the formation of various cyclic orthothioesters and oximes (Coustard, 2001).

Material Science and Optical Properties

  • A study investigating refractive indices of substituted aminopyrimidine, structurally similar to the compound , in non-polar solvents contributed to understanding the material's optical properties and potential applications (Kalaskar et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-[(E)-1-nitro-2-[4-(trifluoromethoxy)anilino]ethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O5/c18-17(19,20)27-11-7-5-10(6-8-11)21-9-14(22(24)25)15-12-3-1-2-4-13(12)16(23)26-15/h1-9,15,21H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWDPLRHHGDRQW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)OC(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one

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